
9-Phthalimidononan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(9-hydroxynonyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity .
化学反应分析
2-(9-Hydroxynonyl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The compound can also participate in substitution reactions with nucleophiles such as amines and alcohols . Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .
科学研究应用
2-(9-Hydroxynonyl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as a therapeutic agent due to its ability to inhibit cyclooxygenase (COX) enzymes . This inhibition is significant for the development of anti-inflammatory drugs . Additionally, the compound has applications in materials science, where it is used to create polymers and other advanced materials with specific properties .
作用机制
The mechanism of action of 2-(9-hydroxynonyl)isoindoline-1,3-dione involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes . The compound inhibits the activity of these enzymes, which are involved in the production of pro-inflammatory mediators . By inhibiting COX enzymes, the compound can reduce inflammation and pain . The molecular pathways involved in this process include the inhibition of prostaglandin synthesis, which is a key step in the inflammatory response .
相似化合物的比较
2-(9-Hydroxynonyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as 1-acenaphthenol and 7-acetamido-4-hydroxy-naphthalene-2-sulfonic acid . These compounds share a similar core structure but differ in their functional groups and substituents . The uniqueness of 2-(9-hydroxynonyl)isoindoline-1,3-dione lies in its specific hydroxynonyl side chain, which imparts distinct chemical and biological properties . This makes it a valuable compound for targeted applications in pharmaceuticals and materials science .
属性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
2-(9-hydroxynonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H23NO3/c19-13-9-5-3-1-2-4-8-12-18-16(20)14-10-6-7-11-15(14)17(18)21/h6-7,10-11,19H,1-5,8-9,12-13H2 |
InChI 键 |
KKXJIZPTIDPFRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)
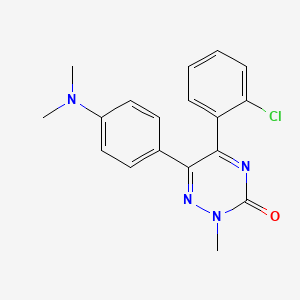
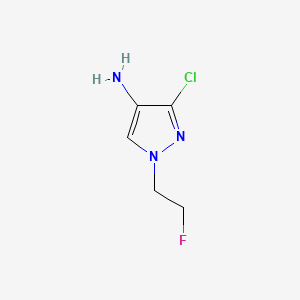
![Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13922992.png)
![6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B13922994.png)
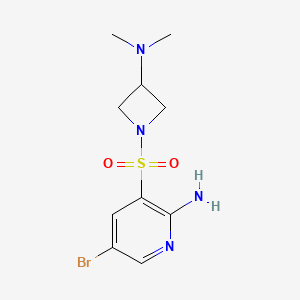
![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)

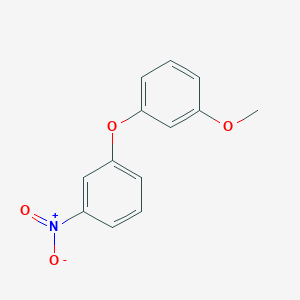
![5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13923043.png)
![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
![Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)
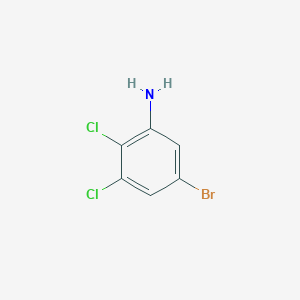
![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
